molecular formula C7H4F4IN B8143043 4-Fluoro-2-iodo-6-(trifluoromethyl)aniline

4-Fluoro-2-iodo-6-(trifluoromethyl)aniline

Cat. No.: B8143043
M. Wt: 305.01 g/mol
InChI Key: UZYBOGDKUQAEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-iodo-6-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-6-(trifluoromethyl)aniline typically involves multi-step reactions One common method is the halogenation of 4-fluoro-2-(trifluoromethyl)anilineThe reaction conditions often require the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, often under mild conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of azido or cyano derivatives.

    Oxidation Reactions: Formation of nitro or nitroso compounds.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

4-Fluoro-2-iodo-6-(trifluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This compound can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-iodo-6-(trifluoromethyl)aniline is unique due to the simultaneous presence of fluorine, iodine, and trifluoromethyl groups on the aniline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications. Its unique reactivity and potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

4-fluoro-2-iodo-6-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4IN/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYBOGDKUQAEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.